molecular formula C18H13ClN2S B2706131 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline CAS No. 303149-29-3

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline

Cat. No.: B2706131
CAS No.: 303149-29-3
M. Wt: 324.83
InChI Key: ILAXHDXLMGKCCK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline (CAS 303149-29-3) is a quinazoline derivative with the molecular formula C₁₈H₁₃ClN₂S and a molar mass of 324.83 g/mol . The quinazoline core is substituted at position 2 with a 4-chlorobenzyl group and at position 4 with a propynylsulfanyl moiety (Figure 1).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-prop-2-ynylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h1,3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXHDXLMGKCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid or its derivatives, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the 4-Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the quinazoline core.

    Attachment of the 2-Propynylsulfanyl Group: This can be achieved through thiol-alkyne coupling reactions, often using reagents like sodium hydride (NaH) and propargyl bromide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and propynylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under various conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent, subject to further research and clinical trials.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinazoline Derivatives

Substituent Effects at Position 2 and 4

Quinazoline derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Name (CAS) Position 2 Substituent Position 4 Substituent Molecular Weight Key Structural Differences
Target Compound (303149-29-3) 4-Chlorobenzyl Propynylsulfanyl 324.83 Linear alkyne; moderate steric bulk
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone (327167-70-4) 2-(4-Chlorophenyl)-2-oxoethylsulfanyl Ethyl 362.84 Oxo group increases polarity; ethyl group reduces reactivity
2-[(4-Chlorobenzyl)sulfanyl]-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline (339019-13-5) 4-Chlorobenzylsulfanyl Cyclohexylsulfanyl 412.02 Tetrahydroquinazoline core; bulky cyclohexyl group
2-(Methylsulfanyl)-4-(morpholin-4-yl)quinazoline (207127-53-5) Methylsulfanyl Morpholin-4-yl 261.34 Morpholine enhances solubility; smaller substituents
2-[(2,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one (477332-61-9) 2,4-Dichlorobenzylsulfanyl 4-Methylphenyl 443.34 Dichloro substitution increases lipophilicity
Key Observations:
  • Reactivity : The propynylsulfanyl group in the target compound provides a reactive alkyne for conjugation, unlike the morpholine (electron-rich) or cyclohexyl (sterically hindered) groups in analogs .
  • Lipophilicity : Dichlorophenyl (logP ~4.5) and 4-chlorobenzyl groups increase hydrophobicity compared to morpholine-containing derivatives (logP ~1.8) .

Physicochemical Properties

  • Solubility : The morpholine derivative (CAS 207127-53-5) likely has higher aqueous solubility (cLogP ~1.8) than the target compound (cLogP ~3.5) due to its polar heterocycle .
  • Hydrogen Bonding : The propynylsulfanyl group’s alkyne can act as a weak hydrogen bond acceptor, whereas the oxo group in CAS 327167-70-4 serves as a stronger acceptor .

Biological Activity

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound's structure features a quinazoline core substituted with a chlorobenzyl group and a propynylsulfanyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells, which is crucial for inhibiting tumor growth.

  • Mechanism of Action : Quinazolines often act as inhibitors of various kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, they can inhibit tyrosine kinases that are frequently overactive in cancer cells, disrupting the signaling cascades that promote tumorigenesis .
  • Case Studies : In vitro studies have shown that this compound exhibits moderate antiproliferative activity against several cancer cell lines. For example, it was tested against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460), demonstrating IC50 values in the low micromolar range .
Cell LineIC50 (µM)Reference
LN-229 (Glioblastoma)5.0
Capan-1 (Pancreatic)7.5
NCI-H460 (Lung)6.0

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. The specific compound may inhibit bacterial growth by targeting essential bacterial enzymes or pathways.

  • Mechanism of Action : It has been suggested that quinazolines can inhibit bacterial dihydrofolate reductase (DHFR), an enzyme critical for bacterial nucleic acid synthesis . This action leads to selective toxicity against pathogenic bacteria while sparing human cells.
  • Case Studies : In one study, this compound was tested against various strains of bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains, indicating strong antibacterial activity .
Bacterial StrainMIC (µg/mL)Reference
S. aureus2
E. coli4
S. pneumoniae1

Toxicity and Safety Profiles

While the biological activities are promising, understanding the toxicity profile is crucial for further development. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, although detailed toxicological assessments are necessary to confirm safety for clinical use.

Q & A

Q. Critical Factors :

  • Catalysts : DMAP enhances reaction efficiency by reducing side reactions .
  • Solvent Choice : Ethanol or acetonitrile improves solubility of intermediates, while DMSO facilitates sulfur-based reactions .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity (>95%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • Spectroscopy :
    • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and confirms substitution patterns (e.g., chlorobenzyl vs. propynylsulfanyl groups) .
    • IR Spectroscopy : Identifies C-S (650–750 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction provides bond lengths and dihedral angles (e.g., 80–85° between quinazoline and chlorophenyl rings), critical for understanding steric effects .

Table 1 : Key Crystallographic Parameters (Example from )

ParameterValue
Dihedral Angle (Quinazoline vs. Chlorophenyl)80.23°
Hydrogen Bonding (N–H⋯N)2.89 Å
C–H⋯π Interactions3.42 Å

How can researchers address challenges related to regioselectivity during sulfanyl group introduction?

Advanced Research Question
Regioselectivity in sulfanyl group attachment is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine) direct substitution to para positions. Computational modeling (DFT) predicts reactive sites .
  • Catalytic Systems : Palladium/copper catalysts enable controlled alkyne-thiol coupling, minimizing byproducts .
  • Temperature Control : Lower temperatures (273–298 K) favor kinetic control, improving regioselectivity .

Mitigation Strategy : Use of bulky bases (e.g., DBU) or directing groups (e.g., pyridyl) to block undesired sites .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

  • Derivative Synthesis : Modify substituents (e.g., replace propynylsulfanyl with methylthio or phenylsulfonyl) to assess impact on activity .
  • Biological Assays :
    • Anticonvulsant Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .
    • Kinase Inhibition : EGFR or VEGFR2 kinase assays to quantify IC50 values .
  • Computational Tools : Molecular docking (AutoDock) identifies binding interactions with target proteins (e.g., GABA receptors) .

Table 2 : Example SAR Findings (Hypothetical Data)

DerivativeSubstituentIC50 (EGFR, nM)MES ED50 (mg/kg)
Parent CompoundPropynylsulfanyl12015
Analog AMethylthio25030
Analog BPhenylsulfonyl8510

What are common sources of variability in biological activity data, and how can they be controlled?

Advanced Research Question

  • Purity Issues : Byproducts (e.g., unreacted intermediates) may antagonize activity. Recrystallization (ethyl acetate/hexane) achieves >98% purity .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations affect reproducibility. Standardize protocols per OECD guidelines .
  • Solubility : Use co-solvents (DMSO ≤0.1%) to prevent aggregation in aqueous media .

How does the propynylsulfanyl group influence electronic properties and reactivity?

Advanced Research Question

  • Electronic Effects : The propynylsulfanyl group is electron-withdrawing, reducing electron density on the quinazoline ring (evidenced by downfield NMR shifts) .
  • Reactivity : The alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or prodrug development .
  • Stability : Propynylsulfanyl derivatives show hydrolytic stability at pH 7.4 but degrade under acidic conditions (pH <3) .

What in vitro models are suitable for initial pharmacological screening?

Basic Research Question

  • CNS Activity : Rat hippocampal slices for seizure suppression .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, A549) .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or cyclooxygenase-2 .

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